molecular formula C8H8F3NO B1416710 2-Ethoxy-3-(trifluoromethyl)pyridine CAS No. 849934-82-3

2-Ethoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1416710
CAS No.: 849934-82-3
M. Wt: 191.15 g/mol
InChI Key: KBQUVTHKBOALAV-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H8F3NO It is a derivative of pyridine, where the pyridine ring is substituted with an ethoxy group at the second position and a trifluoromethyl group at the third position

Scientific Research Applications

2-Ethoxy-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

2-Ethoxy-3-(trifluoromethyl)pyridine, also known as a trifluoromethylpyridine (TFMP) derivative, primarily targets pests in the agrochemical industry . The compound’s primary targets are pests that affect crops, and it is used extensively in the protection of crops .

Mode of Action

The mode of action of this compound involves the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The compound interacts with its targets, leading to changes that result in the protection of crops from pests .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The result of the action of this compound is the protection of crops from pests . The compound’s unique physicochemical properties lead to superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. The compound’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Safety and Hazards

For safety and hazards, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of 2-Ethoxy-3-(trifluoromethyl)pyridine. Use only outdoors or in a well-ventilated area and keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(trifluoromethyl)pyridine typically involves the introduction of the ethoxy and trifluoromethyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction, where an appropriate pyridine derivative is reacted with ethyl alcohol and a trifluoromethylating agent under controlled conditions. The reaction may require the use of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the fourth position.

    2-Methoxy-3-(trifluoromethyl)pyridine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(Trifluoromethyl)pyridine: Lacks the ethoxy group.

Uniqueness

2-Ethoxy-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the ethoxy and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. The combination of these groups can enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-ethoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-2-13-7-6(8(9,10)11)4-3-5-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQUVTHKBOALAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655284
Record name 2-Ethoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849934-82-3
Record name 2-Ethoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-3-trifluoromethyl-pyridine (4.43 g, 24.4 mmol) was dissolved in 42 ml 21% (wt.) sodium ethoxide in ethanol. The mixture was stirred at ambient temperature for 1.5 days. After this period of time, the solvent was evaporated and the residue was taken into water and extracted with dichloromethane three times. The combined extract was washed with brine, dried over sodium sulfate, and concentrated in vacuo to give 2-ethoxy-3-trifluoromethyl-pyridine as a light liquid (3.42 g, 73% yield). The crude product was used directly for the next step. 1H-NMR (400 MHz, CDCl3): δ 1.42 (t, 3H, J=7.07), 4.49 (q, 2H, J=7.07), 6.94 (dd, 1H, J=7.45, J=5.05), 7.85 (dd, 1H, J=1.26, J=7.45), 8.30 (dd, 1H, J=1.26, J=5.06).
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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